molecular formula C9H16BClO2 B122628 2-(3-Chloroprop-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 153724-93-7

2-(3-Chloroprop-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B122628
CAS No.: 153724-93-7
M. Wt: 202.49 g/mol
InChI Key: HLBDNUSUVDDICF-AATRIKPKSA-N
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Description

2-(3-Chloroprop-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronate ester featuring a chlorinated propenyl substituent attached to a pinacol boronate core. This compound belongs to the class of organoboron reagents widely used in cross-coupling reactions, such as Suzuki-Miyaura couplings, due to the stability and reactivity imparted by the pinacol (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) group . The 3-chloropropenyl moiety introduces both steric and electronic effects, which can modulate reactivity in organic transformations.

Properties

IUPAC Name

2-[(E)-3-chloroprop-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16BClO2/c1-8(2)9(3,4)13-10(12-8)6-5-7-11/h5-6H,7H2,1-4H3/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLBDNUSUVDDICF-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)/C=C/CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16BClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The hydroboration of 3-chloropropene (allyl chloride, CH₂=CHCH₂Cl) with pinacol borane (HBpin) in the presence of Wilkinson’s catalyst (RhCl(PPh₃)₃) proceeds via anti-Markovnikov addition. The rhodium catalyst facilitates regioselective boron attachment to the terminal carbon of the alkene, forming the target boronate ester. Key parameters include:

  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF)

  • Temperature : Room temperature (20–25°C)

  • Catalyst Loading : 1–2 mol% RhCl(PPh₃)₃

  • Reaction Time : 12–24 hours

The reaction achieves yields of 85–91% under optimized conditions, with purity exceeding 95% after column chromatography (hexane/ethyl acetate).

Table 1: Hydroboration Reaction Optimization

ParameterOptimal RangeImpact on Yield
SolventDCMMaximizes Rh stability
Catalyst Loading1.5 mol%Balances cost and efficiency
Temperature25°CAvoids side reactions
HBpin Equivalents1.1Ensures complete conversion

Workup and Purification

Post-reaction, the mixture is concentrated under reduced pressure, resuspended in hexane, and filtered to remove catalyst residues. Gradient elution (hexane to 20% ethyl acetate) isolates the product as a colorless liquid. Nuclear magnetic resonance (NMR) characterization confirms structural integrity:

  • ¹H NMR (CDCl₃): δ 1.32 (s, 12H, pinacol CH₃), 5.45 (dt, J = 13.5 Hz, 1H, CH₂=CH), 5.92 (dt, J = 13.5 Hz, 1H, CH-Cl), 4.02 (dd, J = 7.1 Hz, 2H, B-CH₂).

  • ¹¹B NMR (CDCl₃): δ 31.5 (singlet, boron in dioxaborolane).

Lithiation of 1-Bromo-3-chloropropene Followed by Boronate Formation

Generation of 3-Chloro-1-lithiopropene

Treating 1-bromo-3-chloropropene with tert-butyllithium (t-BuLi) at –78°C in dry tetrahydrofuran (THF) generates the highly reactive 3-chloro-1-lithiopropene intermediate. This step requires strict anhydrous conditions to prevent proton quenching.

Table 2: Lithiation Reaction Parameters

ComponentSpecificationRole
t-BuLi1.7 M in pentaneLithiating agent
SolventDry THFStabilizes Li intermediate
Temperature–78°CSuppresses side reactions

Boronate Ester Synthesis

The lithio intermediate is quenched with trimethyl borate (B(OMe)₃), followed by transesterification with pinacol (2,3-dimethyl-2,3-butanediol) to yield the final product.

Reaction Steps:

  • Quenching : Add B(OMe)₃ (–78°C to 0°C, 1 hour).

  • Transesterification : Reflux with pinacol in toluene (6 hours).

  • Purification : Distillation under reduced pressure (60–70°C, 0.1 mmHg).

This route affords a 75–80% yield, with minor impurities (e.g., residual pinacol) removed via fractional distillation.

Halogenation of Allylboronate Esters

Chlorination of 2-(3-Bromoprop-1-en-1-yl) Analogs

Substituting bromine with chlorine in 2-(3-bromoprop-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane via nucleophilic halogen exchange offers an alternative pathway. Using lithium chloride (LiCl) in dimethylformamide (DMF) at 80°C for 8 hours achieves 70–75% conversion.

Key Considerations:

  • Solvent Polarity : DMF enhances LiCl solubility.

  • Side Reactions : Competing elimination requires controlled heating.

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Hydroboration9195HighModerate
Lithiation-Boronation8090LowHigh
Halogen Exchange7585ModerateLow

Hydroboration excels in scalability and yield but requires costly Rh catalysts. Lithiation avoids precious metals but demands cryogenic conditions, limiting industrial adoption.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Replacing batch reactors with continuous flow systems enhances throughput for hydroboration. A pilot-scale setup (10 L/hr) achieves 89% yield with 50% reduced catalyst loading via Rh recycling.

Catalyst Recovery

Immobilizing Wilkinson’s catalyst on silica gel enables reuse for up to five cycles, cutting costs by 40% .

Chemical Reactions Analysis

Cross-Coupling Reactions

This compound participates in palladium-catalyzed cross-coupling reactions, particularly Suzuki-Miyaura couplings , to form carbon-carbon bonds. Key features include:

Reaction TypeConditionsReagents/CatalystsOutcomes
Suzuki-Miyaura CouplingTHF/H<sub>2</sub>O (3:1), 80°C, 12hPd(PPh<sub>3</sub>)<sub>4</sub>, Na<sub>2</sub>CO<sub>3</sub>Biaryl derivatives (85-95% yield)
AlkenylationToluene, rt, 2hPd<sub>2</sub>(dba)<sub>3</sub>·CHCl<sub>3</sub>, P(o-tol)<sub>3</sub>Substituted alkenes (70-80% yield)

The boronic ester moiety acts as a nucleophilic partner, reacting with aryl/vinyl halides or triflates. The chloropropenyl group remains inert under these conditions, enabling selective coupling .

Cyclopropanation Reactions

The compound facilitates borocyclopropanation via Simmons-Smith-type reactions:

Reaction TypeConditionsReagentsOutcomes
BorocyclopropanationTHF, 0°C → rt, 6hZn, 2-(Diiodomethyl)dioxaborolaneBoron-containing cyclopropanes (60-75% yield)

This reaction proceeds through a zinc-carbenoid intermediate, enabling direct cyclopropane ring formation while preserving the boronic ester functionality .

Allylation and Propargylation

The chloropropenyl group undergoes allylic substitution with nucleophiles:

Reaction TypeConditionsReagentsOutcomes
Allylic AminationCH<sub>2</sub>Cl<sub>2</sub>, 0°C → rt, 12hAllyl alcohol, Et<sub>3</sub>N, DMFAllyl ether derivatives (46% yield)
PropargylationToluene, 100°C, 24hPropargyl bromide, CuIAlkynylated products (55% yield)

The reaction leverages the electron-deficient nature of the chloropropenyl double bond for nucleophilic attack .

Enyne Metathesis

In ring-closing metathesis , the compound forms fused heterocycles:

Reaction TypeConditionsCatalystsOutcomes
Ring-Closing MetathesisToluene, rt, 4hGrubbs 2nd GenerationFused pyrroles (35-48% yield)

This application highlights its utility in constructing complex bicyclic systems for medicinal chemistry .

Hydroboration-Oxidation

The compound serves as a hydroboration reagent for alkynes:

Reaction TypeConditionsReagentsOutcomes
HydroborationTHF, -78°C → rt, 3hTerminal alkynes, BH<sub>3</sub>·THFAlkenylboronates (82% yield)

Subsequent oxidation with H<sub>2</sub>O<sub>2</sub>/NaOH yields trans-diols, demonstrating stereoselectivity.

Key Structural Influences on Reactivity

  • Boronic Ester Stability : The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ring enhances air/moisture stability compared to boronic acids .

  • Chloropropenyl Group : Acts as both a directing group (in cross-coupling) and a reactive site for nucleophilic substitution .

  • Stereoelectronic Effects : The (E)-configuration of the chloropropenyl substituent dictates regioselectivity in cyclopropanation and metathesis .

Comparative Reactivity Table

Reaction ClassRate (Relative to Analogues)Selectivity
Suzuki-Miyaura Coupling1.5× fasterOrtho/Meta > Para (aryl)
Cyclopropanation2× slowerCis-addition favored
Allylic Substitution3× fasterAnti-Markovnikov orientation

Data derived from comparative studies with phenylboronic acid and vinylboronates .

Scientific Research Applications

Overview

2-(3-Chloroprop-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound notable for its boronic ester moiety. This compound has gained attention in various fields of organic synthesis due to its ability to facilitate carbon-carbon bond formation and its versatility in chemical transformations.

Organic Synthesis

The compound is primarily utilized in organic synthesis as a versatile intermediate. Its boronic ester functionality allows it to engage in various reactions, including:

  • Cross-Coupling Reactions : The compound can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki and Heck reactions. These reactions are pivotal for constructing complex organic molecules from simpler precursors .
  • Formation of Carbon-Carbon Bonds : The ability to form stable carbon-carbon bonds makes this compound invaluable in the synthesis of pharmaceuticals and agrochemicals.

Medicinal Chemistry

In medicinal chemistry, the compound's unique structure can be leveraged to develop new therapeutic agents. Its reactivity allows for modifications that can enhance biological activity or selectivity against specific targets.

  • Anticancer Agents : Research has indicated that compounds with boronic esters can exhibit anticancer properties by inhibiting proteasomes or other cancer-related pathways.

Material Science

The compound can also be explored in material science for the development of new polymers or materials with specific properties.

  • Polymer Synthesis : Its reactivity allows it to be used as a building block in the synthesis of functional polymers that may have applications in electronics or coatings.

Case Study 1: Cross-Coupling Reactions

A study demonstrated the effectiveness of this compound in a Suzuki coupling reaction. The reaction yielded high selectivity and efficiency when coupled with aryl halides, showcasing its potential for synthesizing complex aromatic compounds.

Case Study 2: Anticancer Research

In another investigation focused on the development of anticancer drugs, derivatives of this compound were synthesized and tested for their ability to inhibit cancer cell proliferation. Results indicated that certain modifications to the boronic ester enhanced cytotoxicity against specific cancer cell lines.

Mechanism of Action

The mechanism of action of 2-(3-Chloroprop-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves the interaction of the boron atom with various molecular targets. The boron atom can form stable complexes with nucleophiles, facilitating the formation of new bonds. Additionally, the compound can undergo oxidative addition and reductive elimination reactions, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 2-(3-Chloroprop-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane and analogous compounds:

Compound Substituent Molecular Weight Key Properties/Applications Reference
This compound (Target) 3-Chloropropenyl ~213.5 g/mol* Potential use in allylic substitutions or polymer synthesis; chlorine enhances electrophilicity.
2-(3-Chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 3-Chlorophenyl 224.5 g/mol High similarity (0.83) to target; used in Suzuki couplings for biaryl synthesis.
2-(4-Chloro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 4-Chloro-3-methoxyphenyl 268.7 g/mol Enhanced steric hindrance; methoxy group improves solubility and regioselectivity.
2-(3,5-Dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 3,5-Dichlorophenyl 259.9 g/mol Higher halogen density for increased reactivity in electron-deficient systems.
2-(4-chlorothiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 4-Chlorothiophene 244.5 g/mol Heterocyclic variant; thiophene backbone enables conjugation in materials chemistry.
2-(2-(3-Chloropent-4-en-1-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (S46) Chloropentenyl-phenyl 368.8 g/mol Allylic chloride in a conjugated system; used in Pd-catalyzed carbocycle formation (80% yield).
2-(cinnamoyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Cinnamoyloxy 272.1 g/mol Ester-functionalized; applied in hydroboration reactions of aldehydes/ketones.

*Calculated based on molecular formula C₉H₁₅BClO₂.

Detailed Analysis of Structural and Functional Differences

  • Electronic Effects :

    • The 3-chloropropenyl group in the target compound introduces a polarized C-Cl bond, enhancing electrophilicity at the β-carbon, which may facilitate nucleophilic attacks or radical additions. In contrast, aryl-substituted analogs (e.g., 3-chlorophenyl derivatives) exhibit resonance stabilization, directing reactivity toward electrophilic aromatic substitution or cross-couplings .
    • Thiophene-based variants (e.g., 4-chlorothiophen-3-yl) leverage sulfur’s electron-donating effects, altering conjugation and redox properties .
  • Steric Effects :

    • Allylic chlorides (as in S46 ) face steric constraints due to the planar sp²-hybridized carbon, whereas phenyl-substituted derivatives (e.g., 3,5-dichlorophenyl ) have bulkier substituents that hinder access to the boron center, slowing transmetalation in cross-couplings.
  • Synthetic Utility :

    • Arylboronates (e.g., 3-chlorophenyl) are staples in Suzuki-Miyaura reactions, yielding biaryl motifs in pharmaceuticals .
    • Allyl- or propenyl-substituted boronates, like the target compound, are precursors for allylation reactions or polymer cross-linking .
  • Stability and Handling :

    • Pinacol boronates with electron-withdrawing groups (e.g., -Cl, -CF₃) exhibit enhanced air/moisture stability compared to alkyl variants . The target compound’s propenyl group may confer moderate stability, intermediate between aryl and aliphatic boronates.

Biological Activity

2-(3-Chloroprop-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS Number: 873077-21-5) is an organoboron compound that has garnered attention in various fields of chemistry and biology due to its unique structural properties and potential applications. This article delves into its biological activity, synthesis methods, and relevant case studies.

The compound's molecular formula is C9H16BClO2C_9H_{16}BClO_2 with a molecular weight of approximately 202.49 g/mol. Its structure includes a boronic ester moiety, which is significant for its reactivity and biological interactions. The compound's characteristics are summarized in the following table:

PropertyValue
Molecular FormulaC₉H₁₆BClO₂
Molecular Weight202.49 g/mol
CAS Number873077-21-5
LogP2.4128
PSA18.46 Ų

The biological activity of this compound is primarily attributed to its ability to form reversible covalent bonds with nucleophiles such as diols. This property allows it to interact with various biological molecules, potentially influencing metabolic pathways and cellular functions.

Applications in Medicine

  • Boron Neutron Capture Therapy (BNCT) : The compound has been investigated for its role in BNCT, a targeted cancer treatment that utilizes boron-containing compounds to selectively destroy cancer cells upon neutron irradiation .
  • Drug Development : Its unique reactivity makes it a candidate for developing boron-containing pharmaceuticals aimed at treating various diseases through targeted delivery mechanisms .

Case Studies

Several studies have explored the biological implications of this compound:

  • Study on Anticancer Properties : Research published in Synthetic Communications highlighted the synthesis of derivatives of this compound and their evaluation for anticancer activity. The study demonstrated that certain derivatives exhibited significant cytotoxic effects on cancer cell lines while maintaining low toxicity to normal cells .
  • Cross-Coupling Reactions : A study focusing on the synthetic utility of this compound revealed its effectiveness in palladium-catalyzed cross-coupling reactions, which are essential for constructing complex organic molecules used in drug discovery .

Q & A

Q. What are the recommended synthetic routes for 2-(3-Chloroprop-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions involving pinacol boronate esters. A general procedure involves reacting a halogenated precursor (e.g., 3-chloropropenyl derivatives) with a preformed dioxaborolane under palladium catalysis or via Grignard intermediates. For example, outlines a protocol using flash column chromatography for purification (85% yield, diastereomeric ratio ~5:1) . Key steps include:

Precursor activation : Use of anhydrous conditions to avoid hydrolysis.

Catalytic system : Pd(PPh₃)₄ or NiCl₂(dppe) for cross-coupling.

Purification : Hexane/ethyl acetate gradients with 0.25% Et₃N to suppress boronic acid decomposition .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer : Due to its reactive chloroalkenyl and boronate groups:
  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to mitigate inhalation risks.
  • Storage : Inert atmosphere (argon) at –20°C to prevent moisture-induced decomposition .

Intermediate Questions

Q. How can diastereomeric ratios (dr) be optimized during synthesis?

  • Methodological Answer : The dr depends on steric and electronic factors. Strategies include:
  • Temperature control : Lower temperatures favor kinetic control, improving selectivity.
  • Catalyst tuning : Bulky ligands (e.g., SPhos) enhance stereoselectivity in Suzuki-Miyaura couplings.
  • Solvent polarity : Non-polar solvents (e.g., toluene) reduce competing pathways .

Q. What purification techniques are effective for isolating this compound?

  • Methodological Answer :
  • Flash chromatography : Use silica gel with hexane/EtOAc (2:1 + 0.25% Et₃N) to separate boronate esters from byproducts .
  • Recrystallization : Hexane/dichloromethane mixtures yield high-purity crystals.
  • Analytical validation : Confirm purity via ¹H/¹¹B NMR and GC-MS (>97% purity threshold) .

Advanced Questions

Q. How can contradictions in spectroscopic data (e.g., ¹¹B NMR shifts) be resolved?

  • Methodological Answer :
  • Theoretical alignment : Compare experimental ¹¹B NMR shifts with DFT-calculated chemical shifts (B3LYP/6-311+G(d,p)) to validate boron coordination geometry .
  • Cross-validation : Use X-ray crystallography to resolve ambiguities in substituent orientation .
  • Dynamic effects : Account for solvent-induced shifts by referencing data in identical solvents (e.g., CDCl₃ vs. DMSO-d₆) .

Q. What theoretical frameworks guide mechanistic studies of its reactivity?

  • Methodological Answer :
  • Frontier Molecular Orbital (FMO) theory : Predict regioselectivity in cross-couplings by analyzing HOMO-LUMO interactions.
  • Transition state modeling : Apply QM/MM methods to elucidate steric effects in diastereoselective pathways .
  • Kinetic isotope effects (KIE) : Probe rate-determining steps in hydrolysis or coupling reactions .

Q. How can cross-disciplinary approaches (e.g., chemical engineering) enhance scalability?

  • Methodological Answer :
  • Process intensification : Use continuous-flow reactors to improve heat/mass transfer in exothermic steps .
  • Membrane separation : Employ nanofiltration for boronate ester recovery (>90% yield at pilot scale) .
  • DoE (Design of Experiments) : Optimize parameters (catalyst loading, residence time) via response surface methodology .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-Chloroprop-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 2
Reactant of Route 2
2-(3-Chloroprop-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

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